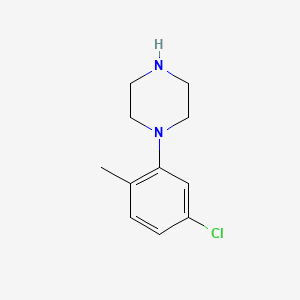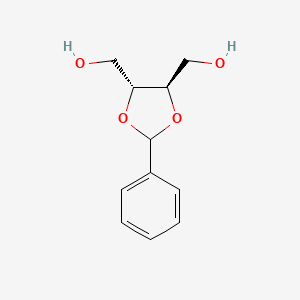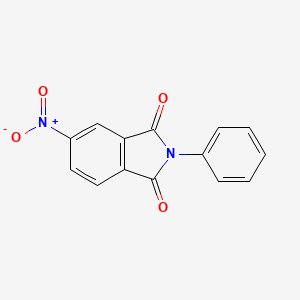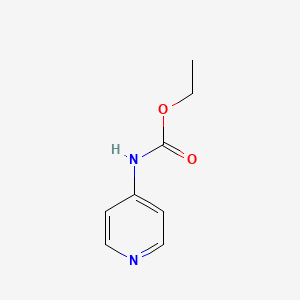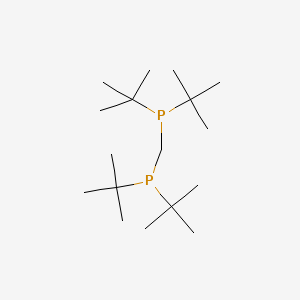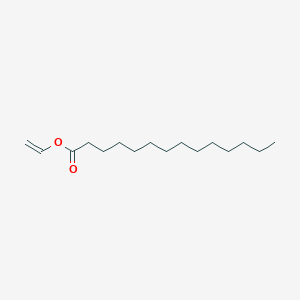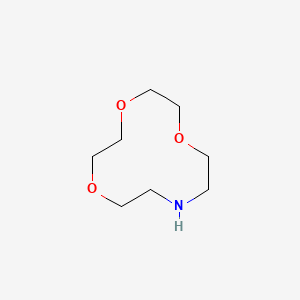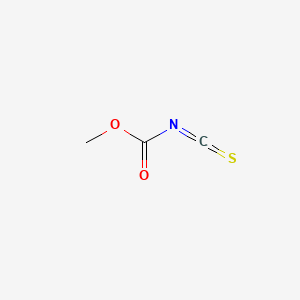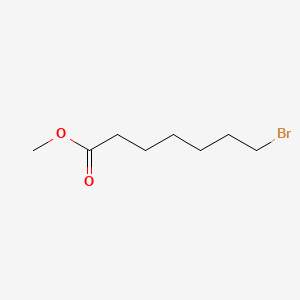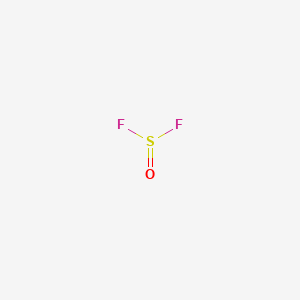
Thionyl fluoride
Vue d'ensemble
Description
Thionyl fluoride, also known by its chemical formula SOF₂, was first isolated in 1896. Despite its potential as a reagent for organic synthesis, there have been fewer than ten subsequent reports on its use. This scarcity of research is partly due to the lack of facile, lab-scale methods for its generation .
Synthesis Analysis
A novel protocol has been developed for the ex situ generation of SOF₂ . This method allows for the production of both aliphatic and aromatic acyl fluorides in moderate to high yields (ranging from 55% to 98%) under mild conditions and short reaction times. The synthesis of acyl fluorides is crucial in various organic transformations .
Molecular Structure Analysis
The molecular structure of thionyl fluoride consists of a sulfur atom (S) bonded to two oxygen atoms (O) and one fluorine atom (F). Its chemical formula is SOF₂. The molecule adopts a trigonal pyramidal geometry, with the fluorine atom occupying the apex of the pyramid. The S–O and S–F bond lengths are critical for understanding its reactivity and properties .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Fluoride Ion Complexation and Sensing
Fluoride, including thionyl fluoride, has significant applications in the field of complexation and sensing. Organoboron compounds are particularly effective in detecting fluoride ions, which is crucial due to fluoride's presence in drinking water, toothpaste, and various pharmaceuticals. The detection methods have broad implications, including environmental monitoring and public health concerns related to fluoride levels in water and other substances (Wade et al., 2010).
Recognition and Sensing in Solution and Solid State
Fluoride anion recognition is another area where thionyl fluoride finds application. This area has gained attention due to fluoride's dual role as both a beneficial chemical in small doses and a potential health hazard at higher concentrations. Research efforts have been directed towards establishing efficient and specific interactions with fluoride in various media, including polar and aqueous environments (Cametti & Rissanen, 2013).
Synthetic Applications in Chemistry
Thionyl fluoride (SOF2) has been explored for its synthetic applications in chemistry, particularly in the rapid synthesis of acyl fluorides and peptide couplings. Its ability to mediate nucleophilic acyl substitutions and mild reductions of carboxylic acids demonstrates its versatility and utility in various chemical syntheses (Bolduc et al., 2022).
Reactions with Metals and Metal Oxides
In studies exploring the reactions of thionyl fluoride, it has been found to react quantitatively with various metals and metal oxides at elevated temperatures. These reactions result in the formation of metal sulfides, fluorides, and sulfur dioxide, highlighting the compound's reactivity and potential applications in material science and metallurgy (Padma et al., 1981).
Propriétés
InChI |
InChI=1S/F2OS/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJNBGSOIVSBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2OS, SOF2 | |
| Record name | thionyl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | thionyl difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thionyl_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064821 | |
| Record name | Thionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas with suffocating odor; Stored compressed in steel cylinders; Slowly hydrolyzed by cold water; [Merck Index] | |
| Record name | Thionyl fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8308 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Thionyl fluoride | |
CAS RN |
7783-42-8 | |
| Record name | Thionyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thionyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionyl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thionyl difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O8P7K5BE8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




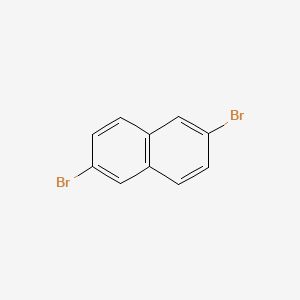
![3-Bromofuro[3,2-b]pyridine](/img/structure/B1584629.png)
